1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound that features a cyclopropyl group and a 1,2,4-triazole ringThe presence of the 1,2,4-triazole ring is particularly noteworthy, as this moiety is known for its biological activity and ability to form hydrogen bonds, which can enhance the pharmacokinetic and pharmacodynamic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The reaction conditions can be optimized by adjusting the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of the phase transfer catalyst. The desired product is obtained in high yield and purity after recrystallization .
Industrial Production Methods
For industrial production, the synthetic process is designed to be efficient and environmentally friendly. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and optimization of reaction parameters are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: This is the primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the functional groups attached to the cyclopropyl and triazole rings.
Substitution reactions: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as 1,2,4-triazole for substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antifungal properties.
Agriculture: The compound is a key intermediate in the synthesis of prothioconazole, a fungicide used to protect crops from fungal diseases.
Biological Research: It is used in studies involving the inhibition of specific enzymes and pathways, contributing to the understanding of disease mechanisms and the development of new therapies.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of various biological processes, such as cell proliferation in cancer or fungal growth in agriculture .
Comparison with Similar Compounds
Similar Compounds
1-(1-chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: A key intermediate in the synthesis of prothioconazole.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Compounds with potential anticancer activity.
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: Another class of triazole derivatives with biological activity.
Uniqueness
1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agriculture .
Properties
IUPAC Name |
1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDCPYGPROWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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